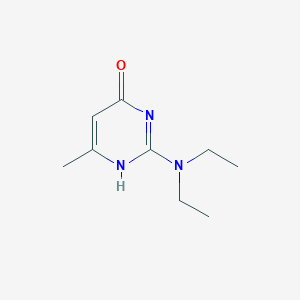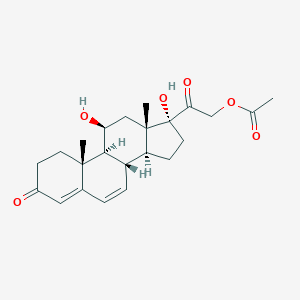
6-Dehydrocortisol Acetate
Description
6-Dehydrocortisol Acetate is a chemically modified derivative of corticosteroids, characterized by the introduction of a double bond between carbons 6 and 7. This modification significantly alters its biological activity, especially in terms of its effects on urinary excretion of sodium (Na+) and potassium (K+). These changes are attributed to its differential binding to mineralocorticoid receptors, impacting ion fluxes and indicating a nuanced interplay with Type I and Type II receptors (Genard & Palem-Vliers, 1985).
Synthesis Analysis
The synthesis of 6-Dehydrocortisol Acetate and related compounds often involves the selective introduction of fluorine or other halogens at specific positions on the steroid framework, as seen in the synthesis of 6α-fluoro derivatives of corticosteroids, which are a class of powerful corticoids (Bowers, Denot, Sanchez, & Ringold, 1959). Such modifications are crucial for enhancing or modifying the biological activity of these molecules.
Molecular Structure Analysis
The molecular structure of 6-Dehydrocortisol Acetate features a double bond between carbons 6 and 7, which is a critical modification that significantly influences its biological activity and receptor affinity. The synthesis and identification of various hydroxylated derivatives derived from corticosteroids have provided insight into the structural diversity of these compounds and their potential biological implications (Kraan et al., 1994).
Chemical Reactions and Properties
The introduction of a double bond in 6-Dehydrocortisol Acetate leads to a marked change in its steroid profile, especially in its interaction with different types of corticosteroid receptors. The modified affinity for Type I and Type II receptors elucidates the nuanced mechanistic pathways through which these derivatives exert their effects, particularly in mediating ion fluxes in renal pathways (Genard & Palem-Vliers, 1989).
Physical Properties Analysis
While specific studies directly detailing the physical properties of 6-Dehydrocortisol Acetate were not identified, related research into the synthesis, identification, and biological activity of corticosteroid derivatives often provides insights into their solubility, stability, and reactivity, critical for understanding their pharmacological potential and therapeutic applications.
Chemical Properties Analysis
The chemical properties of 6-Dehydrocortisol Acetate, including its reactivity, metabolic pathways, and binding affinities, are central to its function as a modified corticosteroid. Its interaction with glutathione (GSH) and subsequent metabolism in biological systems highlights the dynamic nature of its chemical properties and the potential implications for its biological activities and therapeutic uses (Zhang et al., 2013).
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-18,20,26,28H,6-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLNNRNWOGKRPL-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dehydrocortisol Acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




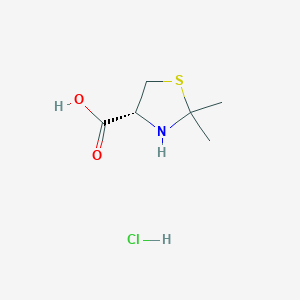

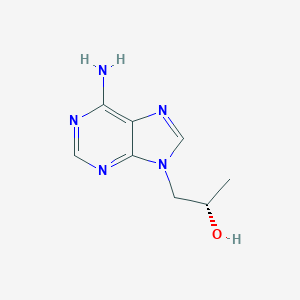
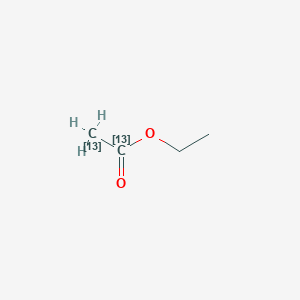
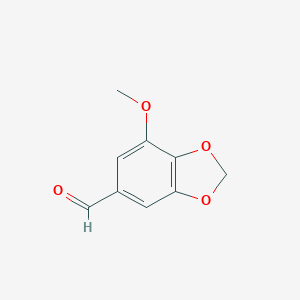




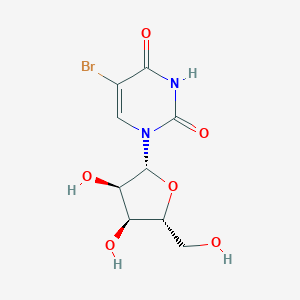
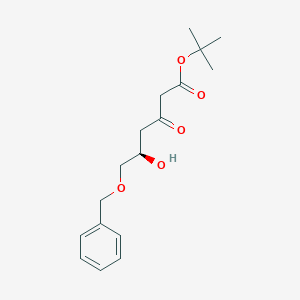
![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)
